(Phenylcarbamylmethyl)-trimethylammonium iodide
Overview
Description
It is intended to be more permeable to the transient receptor potential vanilloid 1 (TRPV1) ion channel when activated by agonists such as capsaicin and N-oleoyl dopamine . This compound is primarily used in scientific research to study selective analgesia and pain response mechanisms.
Mechanism of Action
Target of Action
CAY10568, also known as (Phenylcarbamylmethyl)-trimethylammonium iodide, primarily targets the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them key players in neuronal communication .
Mode of Action
CAY10568 acts as a blocker of voltage-gated sodium channels . It is designed to be permeable to the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel when activated by agonists such as capsaicin and N-oleoyl dopamine . When given in combination with suitable TRPV1 agonists, CAY10568 should produce selective blockade of the pain response while leaving motor, touch, and proprioception intact .
Biochemical Pathways
The primary biochemical pathway affected by CAY10568 involves the TRPV1 ion channel . This channel is a non-selective cation channel that is part of the transient receptor potential channel family . It is activated by a variety of exogenous and endogenous physical and chemical stimuli, including heat, pH, and capsaicin . The activation of TRPV1 leads to a cascade of events resulting in the perception of pain.
Pharmacokinetics
It is known that the compound is a crystalline solid with solubility in dmf (5 mg/ml), dmso (3 mg/ml), and pbs (ph 72, 05 mg/ml) . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The primary result of CAY10568’s action is the blockade of pain response . By selectively blocking voltage-gated sodium channels in neurons involved in pain perception, CAY10568 can potentially alleviate pain without affecting other sensory modalities such as motor control, touch, and proprioception .
Action Environment
The action of CAY10568 is influenced by the presence of TRPV1 agonists such as capsaicin and N-oleoyl dopamine . These agonists activate the TRPV1 ion channel, allowing CAY10568 to enter the neuron and block the voltage-gated sodium channels . Therefore, the presence and concentration of these agonists in the environment can significantly influence the efficacy of CAY10568.
Biochemical Analysis
Biochemical Properties
CAY10568 plays a significant role in biochemical reactions. It acts as a blocker of voltage-gated Na+ channels . The compound interacts with the TRPV1 ion channel, a type of transient receptor potential cation channel that in humans is encoded by the TRPV1 gene . When this channel is activated by agonists, CAY10568 becomes more permeable to it .
Cellular Effects
In terms of cellular effects, CAY10568 influences cell function by interacting with the TRPV1 ion channel . This interaction can lead to selective blockade of the pain response while leaving motor, touch, and proprioception intact
Molecular Mechanism
The molecular mechanism of CAY10568 involves its interaction with the TRPV1 ion channel . It is designed to be more permeable to this channel when it is activated by certain agonists . This allows CAY10568 to enter the cell and exert its effects, which include the blockade of voltage-gated Na+ channels .
Transport and Distribution
The transport and distribution of CAY10568 within cells and tissues are likely influenced by its interaction with the TRPV1 ion channel . When this channel is activated, CAY10568 becomes more permeable to it, which could influence its distribution within the cell .
Subcellular Localization
Given its interaction with the TRPV1 ion channel, it is likely that it localizes to regions of the cell where this channel is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10568 involves the reaction of trimethylamine with phenyl isocyanate to form the intermediate trimethyl [(phenylcarbamoyl)methyl]-ammonium iodide. The reaction is typically carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of CAY10568 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and quality. The compound is then purified using crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
CAY10568 primarily undergoes substitution reactions due to the presence of the ammonium iodide group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various halogenated derivatives of CAY10568 .
Scientific Research Applications
CAY10568 has several applications in scientific research, particularly in the fields of neuroscience and pain research. It is used to study the selective blockade of pain response through TRPV1-mediated entry of sodium channel blockers. This compound helps in understanding the mechanisms of pain and developing new analgesic drugs that can selectively target pain pathways without affecting motor, touch, and proprioception .
Comparison with Similar Compounds
Similar Compounds
QX314: A cationic lidocaine derivative that also targets TRPV1 ion channels.
Capsaicin: A TRPV1 agonist used in combination with CAY10568 to activate the ion channel.
N-oleoyl dopamine: Another TRPV1 agonist used in similar research applications
Uniqueness
CAY10568 is unique due to its smaller size and less hydrophobic nature compared to QX314. This makes it more permeable to the TRPV1 ion channel, allowing for more effective and selective blockade of pain responses. Its ability to selectively target pain pathways without affecting other sensory functions makes it a valuable tool in pain research .
Properties
IUPAC Name |
(2-anilino-2-oxoethyl)-trimethylazanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.HI/c1-13(2,3)9-11(14)12-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPHDQUNJSJNQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)NC1=CC=CC=C1.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22913-17-3 | |
Record name | Ammonium, (phenylcarbamylmethyl)trimethyl-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022913173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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